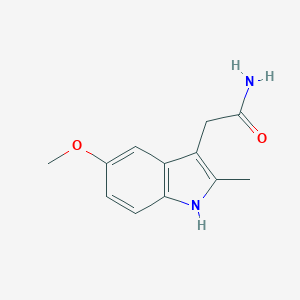

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEWIOXAEUFASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288215 | |

| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-10-6 | |

| Record name | 15992-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of the synthetic indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide. This document delves into the structural, spectroscopic, and analytical characteristics of this compound, offering insights crucial for its application in medicinal chemistry and pharmacological research.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound is a synthetic indole derivative that has garnered significant attention in the field of medicinal chemistry.[1][2] Its structural framework, featuring a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide substituent at the 3-position of the indole ring, makes it a valuable precursor in the synthesis of more complex molecules.[1] This compound serves as a key intermediate in the development of a variety of therapeutic agents, including those with potential anti-inflammatory and anticancer properties.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity.

Part 1: Core Physicochemical Characteristics

A foundational understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

Chemical Identity and Structure

The unambiguous identification of this compound is established through its fundamental chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 15992-10-6 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| InChI Key | FUEWIOXAEUFASQ-UHFFFAOYSA-N | [2] |

The molecular structure, depicted below, reveals the key functional groups that dictate the compound's chemical behavior: the indole ring system, the methoxy group, the methyl group, and the acetamide side chain.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its suitability for various experimental and formulation contexts. While specific experimental solubility data for this compound is not extensively published, a qualitative assessment can be made based on its structure and the behavior of similar indole derivatives.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the largely nonpolar indole ring system is expected to limit aqueous solubility. The amide and methoxy groups can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the core structure. |

| Methanol, Ethanol | Soluble | These polar protic solvents are expected to effectively solvate the molecule through hydrogen bonding with the amide and methoxy groups, as well as dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and effectively solvating a wide range of organic molecules. |

| Dichloromethane (DCM), Chloroform | Soluble | These nonpolar aprotic solvents are likely to dissolve the compound due to the predominantly nonpolar character of the indole ring. |

| Ethyl Acetate | Soluble | This solvent of intermediate polarity should be effective in dissolving the compound. |

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the solubility of this compound in various solvents is crucial for reproducible results.

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

| Property | Value |

| Melting Point | 153-155 °C |

This relatively high melting point suggests a well-ordered crystalline lattice with significant intermolecular forces.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of this compound is primarily influenced by the indole nitrogen and the amide group.

-

Indole NH: The indole NH is weakly acidic, with a pKa typically in the range of 16-17. This means it will only be deprotonated under strongly basic conditions.

-

Amide NH₂: The amide protons are very weakly acidic (pKa > 20) and are not typically considered to ionize under physiological conditions.

-

Amide Carbonyl Oxygen: The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions.

Predicted pKa:

Based on computational models and data from similar indole derivatives, the most relevant pKa for this compound is that of the indole NH, which is predicted to be in the range of 16-17 .

Experimental Protocol for pKa Determination:

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of ionizable compounds.

-

Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa.

-

Dissolve a known concentration of the compound in each buffer solution.

-

Measure the UV-Vis absorption spectrum of each solution.

-

Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

Part 2: Spectroscopic and Structural Characterization

A suite of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8-8.2 | br s | Indole N-H |

| ~ 7.1-7.3 | d | H-7 |

| ~ 6.7-6.9 | d | H-4 |

| ~ 6.6-6.8 | dd | H-6 |

| ~ 5.3-5.5 | br s | Amide -NH₂ |

| ~ 3.8 | s | -OCH₃ |

| ~ 3.5 | s | -CH₂- |

| ~ 2.3 | s | -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (amide) |

| ~ 154 | C-5 |

| ~ 136 | C-7a |

| ~ 131 | C-2 |

| ~ 129 | C-3a |

| ~ 112 | C-7 |

| ~ 111 | C-6 |

| ~ 103 | C-3 |

| ~ 100 | C-4 |

| ~ 56 | -OCH₃ |

| ~ 32 | -CH₂- |

| ~ 12 | -CH₃ |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule using chemical shift values, coupling patterns, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3400-3300 | N-H stretch (indole and amide) |

| ~ 3050-3000 | C-H stretch (aromatic) |

| ~ 2950-2850 | C-H stretch (aliphatic) |

| ~ 1660 | C=O stretch (amide I) |

| ~ 1620 | N-H bend (amide II) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (methoxy) |

The IR spectrum of a related compound, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, shows characteristic peaks for the amide C=O stretch at 1661 cm⁻¹ and the N-H stretch at 3301 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 219.1.

-

Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the acetamide side chain and potentially the loss of the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound.

Predicted UV-Vis Absorption:

Indole and its derivatives typically exhibit two main absorption bands in the UV region:

-

~220 nm: Corresponding to a π → π* transition.

-

~280-290 nm: A broader band resulting from another π → π* transition, which is sensitive to substitution on the indole ring.

The methoxy group at the 5-position is expected to cause a slight bathochromic (red) shift of these absorption maxima.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While no crystal structure for this compound is currently available in the public domain, data for a related derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide, reveals a triclinic crystal system.[2] This information suggests that the target compound is also likely to form a well-ordered crystalline solid.

Part 3: Synthesis, Purification, and Analysis

The practical application of this compound in research and development necessitates robust methods for its synthesis, purification, and analytical characterization.

Synthesis

The synthesis of this compound typically proceeds via the acylation of 5-methoxy-2-methylindole.[1]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol for Synthesis:

-

Acylation: To a solution of 5-methoxy-2-methylindole in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), add a base (e.g., pyridine or triethylamine). Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Ammonolysis: Dissolve the crude 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol or THF) and treat with an excess of aqueous ammonia.

-

Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and isolate the crude product.

Purification

Purification of the crude product is essential to obtain a high-purity sample for further studies.

Recrystallization Protocol:

-

Solvent Selection: Based on the solubility profile, a suitable solvent for recrystallization is likely to be ethanol or an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A typical recrystallization workflow for purification.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the concentration of this compound.

Recommended HPLC Method:

-

Column: A reversed-phase C18 column is suitable for the separation of this moderately polar compound.

-

Mobile Phase: A gradient elution using a mixture of water (with a small amount of acid, e.g., 0.1% formic acid or trifluoroacetic acid, to improve peak shape) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at the absorption maximum of the compound (around 280-290 nm).

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

Part 4: Stability

The stability of a compound under various conditions is a critical factor in its handling, storage, and formulation. While specific stability data for this compound is not available, indole derivatives are known to be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.

-

Hydrolysis: The amide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

Recommendations for Storage and Handling:

To ensure the stability of this compound, it is recommended to:

-

Store the compound in a cool, dry, and dark place.

-

Protect it from exposure to light and air.

-

For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While a lack of extensive publicly available experimental data necessitates some reliance on prediction and analogy to related structures, the information presented herein offers a solid foundation for researchers working with this important synthetic intermediate. The detailed protocols for synthesis, purification, and analysis provide a practical framework for its use in the laboratory. As research into the therapeutic potential of indole derivatives continues to expand, a thorough understanding of the fundamental properties of key building blocks like this compound will remain indispensable.

References

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.

Sources

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a predicted solubility profile based on its structural attributes, and presents a detailed, field-proven experimental protocol for its accurate determination. This guide is designed to empower researchers with the necessary theoretical knowledge and practical methodologies to effectively assess and leverage the solubility of this indole derivative in their work.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a synthetic indole derivative with a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol .[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituents on the indole ring—a methoxy group at position 5, a methyl group at position 2, and an acetamide group at position 3—collectively define the molecule's physicochemical properties and, consequently, its interactions with various solvents.[2]

Understanding the solubility of this compound in organic solvents is paramount for several key aspects of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.

-

Formulation: The choice of solvents directly impacts the development of stable and effective dosage forms, including oral, parenteral, and topical formulations.

-

Pharmacokinetics and Bioavailability: The solubility of a drug is a major determinant of its absorption and bioavailability.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which in turn is influenced by the presence of polar functional groups and the overall molecular geometry.

The structure of this compound features several key functional groups that govern its solubility profile:

-

Indole Ring: The bicyclic aromatic indole core is relatively non-polar and will favor interactions with non-polar or moderately polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.

-

Acetamide Group (-CH₂CONH₂): This is a highly polar group capable of both hydrogen bond donation (from the N-H bonds) and acceptance (at the carbonyl oxygen and the nitrogen lone pair). This group will significantly influence solubility in polar protic and aprotic solvents.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes to the overall hydrophobicity of the molecule.

The interplay of these functional groups results in a molecule with a moderate overall polarity. Therefore, it is expected to exhibit good solubility in polar aprotic and polar protic solvents, and moderate solubility in some non-polar solvents.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can provide a valuable starting point for solvent screening. The following table outlines the expected solubility of this compound in a range of common organic solvents, based on its structural features and the general solubility behavior of similar indole derivatives.[4][5]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and highly polar, capable of effectively solvating the acetamide and methoxy groups.[4] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent that can engage in strong intermolecular interactions with the solute.[4] | |

| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility.[4] | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole and acetamide moieties.[4] |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure has significant non-polar character, which should allow for reasonable solubility in this common organic solvent.[4] |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the difference in polarity may limit high solubility.[4] | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar regions of the molecule.[4] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic solubility of a compound.[6][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[8]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter compatible with the organic solvent.[6] Care must be taken to avoid disturbing the solid phase.

-

-

Sample Preparation for Analysis:

-

Immediately after separation, dilute a known aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. This is crucial to prevent precipitation of the compound upon cooling or solvent evaporation.[8]

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound highlighting key functional groups influencing solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

References

- Chen, P.A. Crafts, 2006, “Correlation and Prediction of Drug Molecule Solubility in. Mixed Solvent Systems with the NRTL-SAC Model,” paper submitted for publcation in. Ind. Eng. Chem. Res. 3. C.-C. Chen, 1993, “A Segment-Based Local Composition Model for the Gibbs Energy of. Polymer Solutions,” Fluid Phase Equilibria, 83, 301.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, and Methods. SciSpace.

- Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E., Jr. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem.

- Solubility of Things. (n.d.). Indole. Solubility of Things.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.

- World Health Organization. (n.d.). Annex 4. WHO.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

Sources

stability of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide under physiological conditions

An In-Depth Technical Guide to the Stability of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide Under Physiological Conditions

Executive Summary

The journey of a candidate molecule from discovery to a viable therapeutic agent is fraught with challenges, chief among them being its stability within a biological system. This technical guide provides a comprehensive analysis of the stability of this compound, a synthetic indole derivative, under simulated physiological conditions. As a compound of interest in medicinal chemistry, understanding its metabolic and chemical liabilities is paramount for predicting its pharmacokinetic profile and guiding further development.[1] This document delineates the primary degradation pathways—hydrolysis of the acetamide side chain and oxidation of the indole nucleus—and provides detailed, field-proven protocols for their experimental evaluation. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing indole-based chemical entities.

Introduction: The Imperative of Physiological Stability

This compound is a heterocyclic compound built upon the versatile indole scaffold, a privileged structure in numerous biologically active molecules.[2] Its structure, featuring a methoxy group, a methyl group, and an acetamide substituent, presents specific chemical characteristics that dictate its behavior in a biological milieu.[1]

"Physiological stability" refers to a compound's resistance to chemical and enzymatic degradation under conditions that mimic the human body (pH 7.4, 37°C, presence of metabolic enzymes). A compound with poor stability will be cleared rapidly from circulation, possess a short half-life, and likely exhibit low bioavailability, rendering it ineffective as a therapeutic agent. Therefore, a thorough stability assessment is not merely a checkbox in the preclinical workflow but a critical, data-driven process that informs go/no-go decisions and guides the rational design of more robust analogues.[3]

This guide will explore the two principal vulnerabilities of the target molecule and detail the experimental systems used to probe them.

Physicochemical Properties and Structural Analysis

A molecule's inherent stability is rooted in its structure. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [4] |

| Molecular Weight | 246.30 g/mol | [4] |

| XLogP3 | 2.0 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Structural Hot-Spots for Degradation:

-

Acetamide Moiety: The amide bond is susceptible to hydrolysis, which would cleave the molecule into 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetic acid and ammonia. While generally stable at neutral pH, this reaction can be significantly accelerated by enzymes.[5]

-

Indole Nucleus: The electron-rich indole ring is a prime substrate for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][3] Oxidation can occur at various positions on the bicyclic ring system.

Potential Degradation Pathways

Hydrolytic Degradation of the Acetamide Moiety

Amide hydrolysis is a fundamental reaction in drug metabolism. In a physiological context, this degradation is typically not spontaneous but enzyme-mediated. Amidases and peptidases, present in plasma and various tissues, catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the amide.[5] While non-enzymatic hydrolysis of peptide bonds at neutral pH is extremely slow (half-life of years), the presence of these biocatalysts can reduce the half-life to minutes or hours.[5] The degradation of acetamide specifically has been shown to be facilitated by various microorganisms expressing amidase enzymes, highlighting the biological potential for this pathway.[6][7][8]

Caption: Potential sites of CYP450-mediated oxidative metabolism.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of standardized in vitro assays are required. Each protocol is designed to isolate a specific degradation pathway, providing a clear picture of the compound's liabilities.

General Experimental Workflow

The core logic behind stability assays is consistent: incubate the compound in a biologically relevant matrix, sample over time, and quantify its disappearance.

Caption: A generalized workflow for in vitro stability assays.

Protocol 1: Chemical Stability in Simulated Physiological Buffer

-

Expertise & Causality: This assay establishes the baseline stability of the compound in an aqueous environment at physiological pH and temperature, absent of any metabolic enzymes. It isolates non-enzymatic hydrolysis as the sole degradation route. Any degradation observed here is inherent to the molecule's chemical structure under these conditions.

-

Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

-

Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Incubation: Pre-warm the pH 7.4 buffer to 37°C in a water bath. Initiate the reaction by adding the compound stock to the buffer for a final concentration of 1 µM.

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard to stop any further degradation.

-

Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any salts.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound. [9]

-

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

-

Expertise & Causality: This is the gold-standard assay for evaluating Phase I oxidative metabolism. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP450 enzymes. The reaction is dependent on the cofactor NADPH. A parallel incubation without NADPH serves as a crucial negative control. Degradation that occurs only in the presence of NADPH is definitively attributed to CYP450-mediated metabolism.

-

Methodology:

-

Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the compound stock solution (final concentration 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding the NADPH solution. For the negative control, add buffer instead of NADPH.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL).

-

Quenching & Processing: Follow steps 5-7 from Protocol 4.2.

-

Protocol 3: Stability in Human Plasma

-

Expertise & Causality: This assay assesses susceptibility to enzymes present in blood, such as proteases and amidases, which can hydrolyze the acetamide bond. Comparing the degradation rate in plasma to that in buffer (Protocol 4.2) allows for the specific determination of enzymatic hydrolysis versus chemical hydrolysis.

-

Methodology:

-

Plasma Preparation: Thaw commercially available frozen human plasma at 37°C.

-

Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the compound stock for a final concentration of 1 µM.

-

Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).

-

Quenching (Protein Precipitation): Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard. This not only stops the reaction but also precipitates the plasma proteins.

-

Sample Processing & Analysis: Follow steps 6-7 from Protocol 4.2.

-

Data Analysis and Interpretation

The primary output from these assays is the concentration of the parent compound remaining over time. This data is used to calculate key stability parameters.

-

Plotting: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (-k).

-

Half-Life (t½): The half-life is calculated using the formula: t½ = 0.693 / k .

The results can be summarized for comparative analysis:

| Assay Condition | Predicted Primary Pathway | Hypothetical Half-Life (t½) | Stability Classification |

| Phosphate Buffer (pH 7.4) | Chemical Hydrolysis | > 24 hours | High |

| Human Plasma | Enzymatic Hydrolysis | 180 minutes | Moderate |

| Human Liver Microsomes (+NADPH) | Oxidative Metabolism | 45 minutes | Low |

| Human Liver Microsomes (-NADPH) | Chemical/Non-CYP Degradation | > 4 hours | High |

This table contains hypothetical data for illustrative purposes.

A short half-life (< 60 minutes) in the HLM assay suggests the compound is a likely substrate for CYP450 enzymes and may undergo rapid first-pass metabolism in vivo. A significantly shorter half-life in plasma compared to buffer indicates susceptibility to plasma amidases.

Conclusion and Future Directions

The in vitro stability profile of this compound is a critical dataset for any drug discovery program involving this scaffold. The protocols outlined in this guide provide a robust framework for identifying and quantifying its primary metabolic and chemical liabilities. Based on the structural analysis, the compound is likely susceptible to both oxidative metabolism at the indole core and enzymatic hydrolysis of the acetamide side chain.

Should these assays reveal significant instability, medicinal chemists can employ strategies such as introducing electron-withdrawing groups to the indole ring to reduce its susceptibility to oxidation or replacing the acetamide with a more stable bioisostere. These data-driven modifications are essential for optimizing the pharmacokinetic properties of lead compounds and increasing the probability of success in later stages of drug development.

References

- Sogani, M., Bakre, P. P., & Mathur, N. (2014). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.

- PubChem. (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide.

- Kouyama, H., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(4), 928-34. [Link]

- PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.

- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

- ResearchGate. (n.d.). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. [Link]

- Chen, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 126(32), 13686–13697. [Link]

- ResearchGate. (n.d.). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. [Link]

- Hernandez, M., & Pelayo-Ortiz, C. (1998). Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Applied Biochemistry and Biotechnology, 70-72, 215-223. [Link]

- ResearchGate. (n.d.). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [Link]

- Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

- Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

- Al-Hujaily, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]

- Mitchell, P. G., et al. (2022). Activity and Biocatalytic Potential of an Indolylamide Generating Thioesterase. Organic Letters, 24(29), 5360–5364. [Link]

- ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

- Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

- Wong, S. H. Y. (Ed.). (2001). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]

- Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2005–2017. [Link]

- Royal Society of Chemistry. (n.d.). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide (CAS Number: 15992-10-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, registered under CAS number 15992-10-6, is a synthetic indole derivative that has garnered attention in medicinal chemistry.[1] As a member of the vast and versatile indole family of heterocyclic compounds, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, biological activity, and safety protocols for this compound, tailored for professionals in research and drug development.

Physicochemical and Structural Data

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15992-10-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 147-155 °C | [2][3] |

| Boiling Point (Predicted) | 496.2 ± 45.0 °C | [2] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |

| Appearance | White solid | [3] |

Chemical Structure

The molecular architecture of this compound features a core indole ring system, which is a prevalent scaffold in numerous biologically active compounds. The structure is characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and an acetamide group at the 3-position of the indole ring.

Figure 1: Chemical structure of this compound.

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two common methodologies, providing a general overview and a more detailed experimental protocol.

General Synthesis Approach

A prevalent method for the synthesis of this compound involves the acylation of a 5-methoxy-2-methylindole scaffold at the 3-position. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.[1] Subsequent manipulation of the resulting intermediate can yield the desired acetamide.

Figure 2: General synthesis workflow.

Detailed Experimental Protocol

A documented synthesis route involves the conversion of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, a derivative of the anti-inflammatory drug indomethacin, to the target acetamide.[3]

Materials:

-

2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

N-methylmorpholine

-

Ethyl chlorocarbonate

-

Ammonium hydroxide (NH₄OH)

-

Sodium hydroxide (NaOH) solution (4 mol/L)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (14.3 g, 40 mmol) in anhydrous THF (100 mL) and cool the solution to -10°C.[3]

-

With vigorous stirring, slowly add N-methylmorpholine (5 mL, 45 mmol) dropwise.[3]

-

After 10 minutes, add ethyl chlorocarbonate (4 mL, 42 mmol) dropwise over a period of 30 minutes.[3]

-

Subsequently, add NH₄OH (100 mL) and stir the reaction mixture for 3 hours at room temperature.[3]

-

While stirring, slowly add 4 mol/L NaOH solution (200 mL) until all solid material has dissolved.[3]

-

Partition the reaction mixture and extract the aqueous layer with CH₂Cl₂ (3 x 200 mL).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

Concentrate the dried organic phase under vacuum to obtain the crude product.[3]

-

Wash the crude product with water to yield this compound as a white solid (yield: 7.644 g, 88%).[3]

Rationale for Procedural Choices:

-

The use of N-methylmorpholine as a base is crucial for the activation of the carboxylic acid via the formation of a mixed anhydride with ethyl chlorocarbonate, rendering it susceptible to nucleophilic attack.

-

The reaction is conducted at a low temperature (-10°C) during the activation step to control the reactivity of the mixed anhydride and minimize side reactions.

-

Ammonium hydroxide serves as the nitrogen source for the formation of the primary amide.

-

The final basic workup with NaOH is designed to hydrolyze the N-benzoyl group, yielding the free indole, and to ensure the desired product is in a form that can be efficiently extracted.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (400MHz, CDCl₃): δ (ppm) 7.91 (s, 1H), 7.20 (d, J=8.61Hz, 1H), 6.91 (d, J=1.96Hz, 1H), 6.81 (dd, J=2.35Hz, 8.61Hz, 1H), 5.66 (s, 1H), 5.39 (s, 1H), 3.84 (s, 3H), 3.64 (s, 2H), 2.39 (s, 3H).[3]

-

Mass Spectrometry (ESI-MS): m/z 219.1 [M+H]⁺.[3]

Biological Activity and Mechanism of Action

This compound is primarily investigated for its potential as an intermediate in the synthesis of novel anti-inflammatory and anticancer agents.[1]

Putative Mechanism of Action

The biological activity of indole derivatives is often linked to their ability to interact with various enzymes and receptors. For compounds structurally related to anti-inflammatory drugs like indomethacin, a primary target is the prostaglandin H synthase (PGHS) enzyme, also known as cyclooxygenase (COX).[1] This enzyme exists in two main isoforms, PGHS-1 and PGHS-2, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[4] The inhibition of PGHS is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is hypothesized that this compound and its derivatives may exert their biological effects by inhibiting PGHS, thereby reducing the production of pro-inflammatory prostaglandins.[1] Further detailed enzymatic and cellular assays are required to fully elucidate the specific inhibitory profile and mechanism of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. aksci.com [aksci.com]

- 4. Prostaglandin H synthase 1 and 2 immunoreactivities in the bronchial mucosa of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of prostaglandin H synthase by eugenol and other phenolic peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

predicted mechanism of action of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive analysis of the predicted mechanism of action for the synthetic indole derivative, this compound. Based on structural analogy and extensive literature review of related compounds, we predict a dual-action pharmacological profile. The primary mechanism is proposed to be anti-inflammatory activity via the inhibition of cyclooxygenase (COX) enzymes . A significant secondary mechanism is predicted to be anticancer activity mediated by the inhibition of tubulin polymerization , a pathway common to many indole-based cytotoxic agents. This whitepaper will dissect the structural basis for these predictions, outline detailed experimental protocols for their validation, and explore other potential biological targets.

Introduction: The Therapeutic Potential of the Indole-Acetamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When combined with an acetamide functional group, the resulting indole-acetamide framework gives rise to molecules with demonstrated anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3] The compound this compound is a synthetic derivative within this class, recognized for its potential therapeutic applications.[4] However, its precise molecular mechanism remains to be fully elucidated.

This guide aims to synthesize current knowledge to build a robust, evidence-based hypothesis for the compound's mechanism of action. By analyzing its structure and drawing parallels with well-characterized analogues, we will propose its most likely biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also a practical guide for experimental validation.

Structural and Physicochemical Analysis

A molecule's function is dictated by its form. The structure of this compound contains several key features that inform its predicted activity:

-

5-Methoxy-Indole Core: The methoxy group at the 5-position is a critical feature found in many neuroactive compounds, including serotonin and melatonin.[5] This group can act as a hydrogen bond acceptor and influences electronic properties, often enhancing binding affinity for aminergic receptors and other biological targets.[5]

-

2-Methyl Group: Substitution at the C2 position of the indole ring can enhance metabolic stability and modulate receptor selectivity.

-

3-Acetamide Side Chain: The CH₂-CO-NH₂ group at the C3 position is a key functional moiety. It can participate in hydrogen bonding as both a donor (N-H) and acceptor (C=O), making it well-suited for interaction with the active sites of enzymes or receptors. This side chain is distinct from the N-acetyl ethylamine side chain of melatonin, suggesting a different target profile.[6]

These structural elements collectively suggest the molecule is optimized for specific interactions within biological pathways, particularly those involved in inflammation and cell proliferation.

Predicted Primary Mechanism: Anti-inflammatory Activity via COX Inhibition

Hypothesis: The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Supporting Evidence: The indole scaffold is the foundation of several potent non-steroidal anti-inflammatory drugs (NSAIDs), with Indomethacin being a prime example.[7] The precursor to our compound of interest, 5-Methoxy-2-methylindole, has been shown to inhibit the chlorinating activity of myeloperoxidase (MPO), an enzyme deeply implicated in inflammatory processes.[8][9] Furthermore, some reports directly identify Prostaglandin G/H synthase 1 (COX-1) as a primary target for this compound.[4] This inhibition would block the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate pain, fever, and inflammation.

Proposed Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the step we predict is inhibited by the target compound.

Caption: Predicted inhibition of COX enzymes in the arachidonic acid pathway.

Experimental Validation Plan

To validate this hypothesis, a series of well-defined in vitro and cellular assays are required.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This assay directly measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, with final concentrations ranging from 1 nM to 100 µM. Include appropriate controls (DMSO vehicle, Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition).

-

Reaction Initiation: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound or control. Incubate for 5 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid substrate.

-

Detection: Immediately following substrate addition, add 10 µL of a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

-

Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of color development is proportional to COX activity.

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Prostaglandin E2 (PGE₂) Production This assay confirms the compound's activity in a more biologically relevant cellular context.

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (1 nM to 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production.

Anticipated Data Summary

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Cellular PGE₂ IC₅₀ (µM) |

| Predicted: 2-(...)-acetamide | 0.5 - 5 | 10 - 50 | 1 - 10 |

| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.5 |

| Celecoxib (Control) | >100 | ~0.05 | ~0.1 |

Predicted Secondary Mechanism: Anticancer Activity via Tubulin Polymerization Inhibition

Hypothesis: this compound disrupts microtubule dynamics by binding to tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Supporting Evidence: The indole ring is a core feature of many potent anticancer agents that function as microtubule-destabilizing agents.[10] Specifically, N-substituted indole-3-yl derivatives have been shown to inhibit tubulin polymerization, with some exhibiting potent antiproliferative activity against various cancer cell lines.[11][12] Mechanistic studies on these related compounds revealed that they arrest cells in the G2/M phase of the cell cycle and induce apoptosis, consistent with the mechanism of action of other tubulin inhibitors like colchicine.[11]

Proposed Cellular Pathway: Tubulin Inhibition to Apoptosis

The diagram below outlines the predicted cascade of events following the inhibition of tubulin polymerization by the target compound.

Caption: Predicted disruption of microtubule dynamics leading to apoptosis.

Experimental Validation Plan

Protocol 3: In Vitro Tubulin Polymerization Assay This fluorescence-based assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.

-

Reagents: Use a commercially available kit containing >99% pure tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Assay Setup: In a 96-well plate, add tubulin protein to a polymerization buffer. Add the test compound at various concentrations (0.1 µM to 100 µM), a vehicle control (DMSO), a positive control (Paclitaxel, promoter), and a negative control (Colchicine, inhibitor).

-

Initiation: Warm the plate to 37°C to initiate polymerization.

-

Measurement: Monitor the increase in fluorescence over 60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 450 nm).

-

Analysis: Plot fluorescence intensity versus time. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Protocol 4: Cell Cycle Analysis by Flow Cytometry This protocol determines if the compound induces cell cycle arrest at the G2/M phase.

-

Cell Treatment: Seed a cancer cell line (e.g., HeLa or MCF-7) and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Other Potential Mechanisms & Future Directions

While COX inhibition and tubulin polymerization are the most strongly predicted mechanisms, the versatile indole scaffold could interact with other targets.

-

Serotonin/Melatonin Receptor Modulation: The 5-methoxyindole core is a classic pharmacophore for serotonin (5-HT) and melatonin (MT) receptors.[5][6] Although the 3-acetamide side chain differs significantly from classic tryptamines, off-target effects or novel interactions cannot be ruled out. Radioligand binding assays for a panel of 5-HT (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and MT (MT₁, MT₂) receptors should be conducted as part of a broader secondary pharmacology screen.

-

Protein Kinase Inhibition: The indole nucleus is present in numerous protein kinase inhibitors.[10] A broad-panel kinase screen (e.g., using the KinomeScan™ platform) would be a valuable exploratory step to identify any unexpected inhibitory activity.

-

In Silico Studies: Molecular docking simulations of this compound into the active sites of COX-1, COX-2, and the colchicine-binding site of tubulin would provide structural hypotheses for the observed activities and guide future lead optimization.

Conclusion

This compound is a compound of significant therapeutic interest. Based on a rigorous analysis of its chemical structure and the known activities of related indole derivatives, this guide proposes a dual mechanism of action centered on COX inhibition for anti-inflammatory effects and tubulin polymerization inhibition for anticancer activity. The detailed experimental protocols provided herein offer a clear and robust pathway for validating these predictions. Confirmation of these mechanisms will be a critical step in advancing this promising compound through the drug development pipeline.

References

- Benchchem. This compound | 15992-10-6. URL: https://www.benchchem.com/product/b1236173

- ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00427

- National Institutes of Health (NIH). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824701/

- PubMed. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. URL: https://pubmed.ncbi.nlm.nih.gov/39230310/

- BOC Sciences. The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. URL: https://www.bocsci.com/blog/the-role-of-5-methoxy-2-methylindole-in-modern-pharmaceutical-synthesis/

- RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00021b

- Benchchem. A Comparative Guide to the Synthesis and Bioactivity of Indole-Acetamide Derivatives. URL: https://www.benchchem.

- National Institutes of Health (NIH). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9946955/

- ResearchGate. Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. URL: https://www.researchgate.net/publication/348573229_Discovery_of_Indole-3-acetamide_Derivatives_as_Potent_Transketolase-Inhibiting-Based_Herbicidal_Leads

- Chem-Impex. 5-Methoxy-2-methylindole. URL: https://www.chemimpex.com/products/5-methoxy-2-methylindole

- Benchchem. 5-Methoxy-2-methylindole | 1076-74-0. URL: https://www.benchchem.com/product/b1213986

- Synthesis, reactivity and biological properties of methoxy-activated indoles. URL: https://www.researchgate.

- Google Patents. Use of indole-3-acetic acid derivatives in medicine. URL: https://patents.google.

- CymitQuimica. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. URL: https://www.cymitquimica.com/base/producto/12563/N-%5B2-(5-methoxy-1H-indol-3-yl)ethyl%5Dacetamide

- MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. URL: https://www.mdpi.com/1420-3049/28/14/5536

- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852332/

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | CymitQuimica [cymitquimica.com]

- 7. soc.chim.it [soc.chim.it]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Receptor Binding

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, a synthetic indole derivative with significant therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the complete workflow, from initial target identification and ligand-receptor preparation to the execution of molecular docking and the dynamic validation of binding interactions through molecular dynamics simulations. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust framework for predicting and analyzing the receptor binding profile of this and structurally related compounds. By integrating theoretical knowledge with practical, step-by-step instructions, this guide aims to empower researchers to leverage computational tools to accelerate the discovery of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

This compound is an indole derivative that has attracted attention in medicinal chemistry for its diverse biological activities.[1] Its structural resemblance to key neurohormones and neurotransmitters, such as melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), strongly suggests its potential interaction with their respective receptors.[2][3] These receptors, primarily G-protein coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological processes, making them prominent targets for therapeutic intervention in neurological, psychiatric, and sleep disorders.[2][4]

In silico modeling offers a powerful, resource-efficient approach to explore the potential binding of this ligand to its putative receptor targets.[5] By simulating these interactions at an atomic level, we can predict binding affinities, elucidate the key molecular interactions driving complex formation, and generate actionable hypotheses for further experimental validation. This guide will focus on a synergistic computational approach, combining the strengths of molecular docking for initial pose prediction with the rigor of molecular dynamics simulations for assessing the stability and dynamics of the ligand-receptor complex.[6][7][8]

Core Objectives of This Guide:

-

To identify and prepare the most probable receptor targets for this compound.

-

To provide a detailed, step-by-step protocol for preparing the ligand for computational analysis.

-

To execute and interpret molecular docking studies to predict binding modes and affinities.

-

To employ molecular dynamics simulations to validate docking poses and analyze the dynamic behavior of the ligand-receptor complex.

-

To present a framework for interpreting computational data to guide subsequent experimental research.

Target Identification and Structural Preparation

The initial and most critical step in any structure-based drug design project is the identification and preparation of the target receptor. Given the structural characteristics of this compound, the primary candidates for investigation are the melatonin receptors (MT1 and MT2) and various serotonin (5-HT) receptor subtypes.

Receptor Selection and Structure Retrieval

High-resolution, experimentally determined structures are paramount for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will focus on human receptor structures where available.

| Receptor Target | PDB ID | Resolution (Å) | Notes |

| Melatonin Receptor 1 (MT1) | 7DB6 | 3.30 | Cryo-EM structure in complex with G-protein.[4][9] |

| Melatonin Receptor 2 (MT2) | 7VH0 | 3.46 | Cryo-EM structure in complex with G-protein.[4][10] |

| Serotonin Receptor 1A (5-HT1A) | 7E2Y | 3.00 | Cryo-EM structure in complex with serotonin and G-protein.[11] |

| Serotonin Receptor 5A (5-HT5A) | 7X5H | --- | Cryo-EM structure in complex with G-protein.[12] |

| Serotonin Receptor 6 (5-HT6) | 7XTB | 3.30 | Cryo-EM structure in complex with G-protein.[13] |

Table 1: Selected Receptor Structures for In Silico Analysis.

Receptor Preparation Protocol

The raw PDB structures require meticulous preparation to ensure they are suitable for docking and simulation. This process typically involves the following steps, which can be performed using software such as UCSF Chimera, PyMOL, or Maestro (Schrödinger).

Step-by-Step Receptor Preparation:

-

Load the PDB Structure: Import the downloaded PDB file into your molecular modeling software.

-

Remove Non-Essential Molecules: Delete all water molecules, co-crystallized ligands, and any other non-protein atoms from the structure. The G-protein subunits should also be removed to isolate the receptor for ligand docking.

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein, ensuring correct protonation states for all residues at a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are key drivers of ligand binding.

-

Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor. This is essential for accurately calculating electrostatic interactions. The choice of force field (e.g., AMBER, CHARMM) will dictate the charge assignment.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.

-

Define the Binding Site: For molecular docking, it is necessary to define the region of the receptor where the ligand is expected to bind. This is typically done by creating a "grid box" around the known binding pocket of the endogenous ligand (e.g., melatonin or serotonin).

Ligand Preparation

Proper preparation of the ligand is equally as important as receptor preparation. The 2D structure of this compound must be converted into a low-energy 3D conformation with correct protonation and charge states.

Step-by-Step Ligand Preparation:

-

Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

-

Convert to 3D: Use a tool like Open Babel or the ligand preparation modules within docking software suites to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF). This will generate a low-energy, stable conformation.

-

Assign Partial Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for this purpose in many docking programs.[14]

-

Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for initial screening and hypothesis generation.[15][16][17] We will use AutoDock Vina, a widely used and validated docking program, as our example.

Caption: Molecular Dynamics Simulation Workflow.

MD Simulation Protocol

The following is a generalized protocol for running an MD simulation using a software package like GROMACS or AMBER.

Step-by-Step MD Simulation:

-

System Setup: Start with the best-ranked pose from the molecular docking. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically 100 nanoseconds or more) to observe the dynamics of the system.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.

Analysis of MD Trajectories

Key Metrics for Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are flexible or rigid. High fluctuations in the binding site could indicate instability.

-

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor over the simulation time is a strong indicator of binding stability.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. [18][19][20][21]This approach is particularly valuable when multiple active ligands are known for a target, or when a structure-based approach is used to abstract the key interaction points from a ligand-receptor complex.

There are two main types of pharmacophore models:

-

Ligand-based pharmacophores: These are generated by superimposing a set of known active molecules and identifying the common chemical features. [19][21]* Structure-based pharmacophores: These are derived from the three-dimensional structure of a ligand-receptor complex, highlighting the key interaction points within the binding site. [20] Given our detailed in silico model of this compound bound to its putative receptor, a structure-based pharmacophore model can be generated. This model will consist of a set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings, arranged in a specific spatial orientation.

This pharmacophore model can then be used for several applications:

-

Virtual Screening: To search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to bind to the target receptor. [19][20]* Lead Optimization: To guide the modification of existing ligands to improve their binding affinity and selectivity.

-